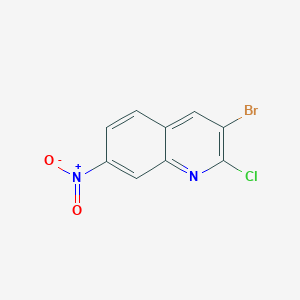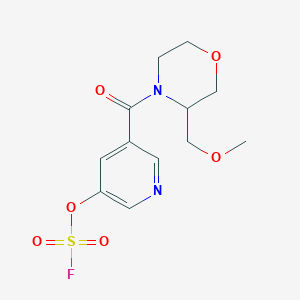
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological applications. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine involves the inhibition of specific enzymes, leading to altered physiological processes. For example, inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and neuroprotective effects. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which is involved in pain and inflammation regulation. Inhibition of LAL leads to increased levels of cholesterol esters, which are involved in lipid metabolism.
生化和生理效应
The biochemical and physiological effects of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine are dependent on the specific enzyme being inhibited. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and neuroprotective effects. Inhibition of MAGL leads to increased levels of 2-AG, which is involved in pain and inflammation regulation. Inhibition of LAL leads to increased levels of cholesterol esters, which are involved in lipid metabolism. These effects have been studied extensively in vitro and in vivo and have shown promising results for potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity and increasing the specificity of the effects observed. However, a limitation of using this compound is its potential for off-target effects, leading to unintended consequences in the experimental system. Careful consideration and control of experimental conditions are necessary to ensure accurate and reliable results.
未来方向
For research could include investigating the compound's effects on other enzymes and physiological processes, exploring its potential for therapeutic applications in various diseases, and optimizing its synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential limitations for experimental use.
合成方法
The synthesis of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine involves the reaction of 3-(methoxymethyl)morpholine with 5-fluoropyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide to yield the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
科学研究应用
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine has been studied extensively for its potential biological and pharmacological applications. It has been shown to be a potent inhibitor of several enzymes, including but not limited to, fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and lysosomal acid lipase (LAL). These enzymes are involved in various physiological processes, including lipid metabolism, inflammation, and neuroprotection.
属性
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6S/c1-19-7-10-8-20-3-2-15(10)12(16)9-4-11(6-14-5-9)21-22(13,17)18/h4-6,10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAWKSXCRXXJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-(methoxymethyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

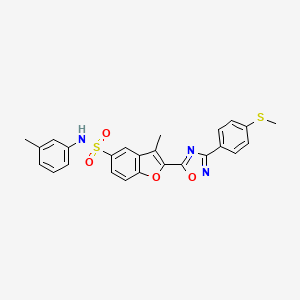

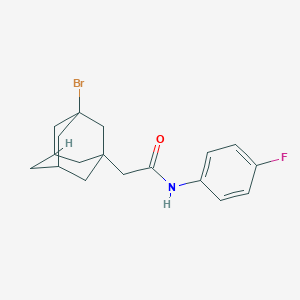
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)
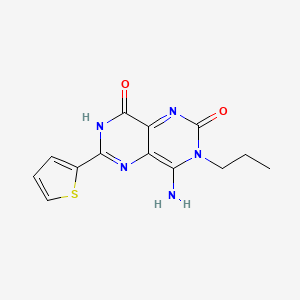
![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)
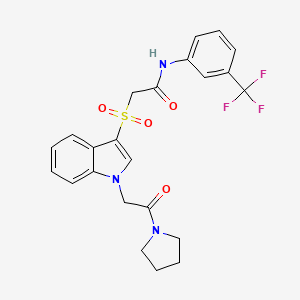
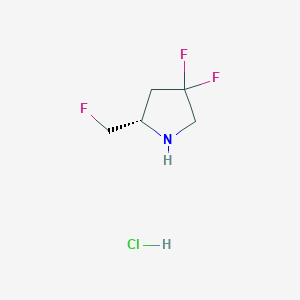
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)
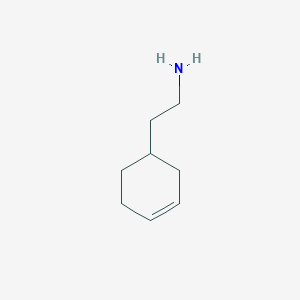
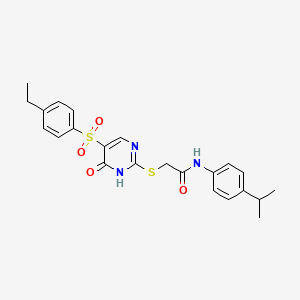
![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
